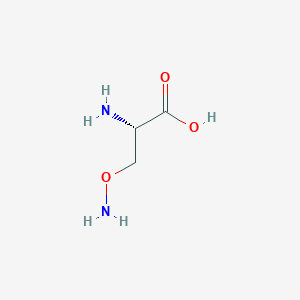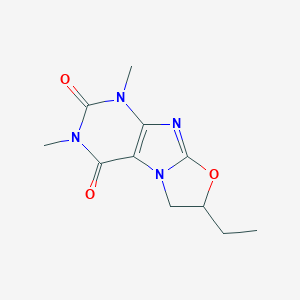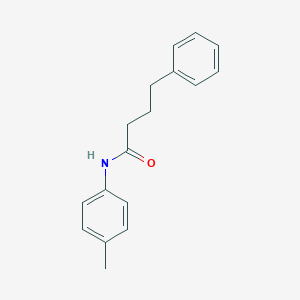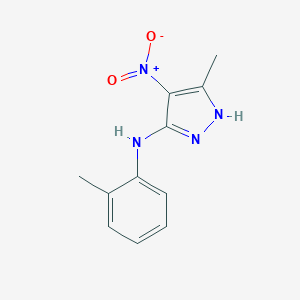![molecular formula C20H15N3O2 B224167 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been shown to selectively inhibit the activity of EGFR, and has potential as a therapeutic agent for the treatment of cancer.
作用機序
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide exerts its anti-cancer activity by selectively inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF), leading to downstream signaling pathways that promote cell growth, differentiation, and survival. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This results in inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide also downregulates the expression of other signaling proteins that are involved in cancer cell growth and survival, such as Akt and ERK. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
One of the main advantages of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide as a research tool is its specificity for EGFR. This allows for the selective inhibition of EGFR activity without affecting other signaling pathways, which can be useful for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has not been extensively studied in non-cancer cells, so its effects on normal cell function are not well understood.
将来の方向性
There are several future directions for research on 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of research is the investigation of the potential of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the development of new drug delivery systems for 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in cancer and non-cancer cells.
合成法
The synthesis of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide was first reported by Boehringer Ingelheim Pharmaceuticals, Inc. in 1997. The synthesis involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-aminobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The yield of the synthesis is reported to be around 30%.
科学的研究の応用
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by blocking the activity of EGFR. In vivo studies have also demonstrated the anti-tumor activity of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in animal models of cancer.
特性
製品名 |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,21H2,(H,22,24) |
InChIキー |
TUBHCNSAYAQXGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)




![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)